N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a triazole ring with a cyclopropyl and propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Derivative: Starting with a chlorinated pyridine derivative, such as 5-chloro-2-pyridine, which can be synthesized through chlorination reactions.
Triazole Ring Formation: The triazole ring can be formed through cyclization reactions involving appropriate precursors like hydrazines and alkylating agents.
Coupling Reactions: The final step involves coupling the pyridine and triazole derivatives through a sulfanyl linkage, often using thiol reagents and coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyridine rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or pyridine derivatives.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Agriculture: As a potential agrochemical for pest control or plant growth regulation.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific application:
Biological Targets: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Pathways Involved: It could modulate biochemical pathways related to its target, leading to desired therapeutic or agricultural effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
Structural Features: The combination of a chlorinated pyridine ring and a substituted triazole ring linked by a sulfanyl group makes this compound unique.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5OS/c1-2-7-21-14(10-3-4-10)19-20-15(21)23-9-13(22)18-12-6-5-11(16)8-17-12/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVBHIQNQKTLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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